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Compound of Interest

Compound Name: Cdk7-IN-6

Cat. No.: B15588105 Get Quote

Disclaimer: As of the latest data, specific information regarding "Cdk7-IN-6" is not available in

the public domain. The following application notes and protocols are based on data from other

well-characterized selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1, SY-

1365, SY-5609, and samuraciclib (CT7001), which are relevant for studying the effects of

CDK7 inhibition in breast cancer models.

Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of cell cycle progression and

transcription.[1][2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating cell

cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4] Additionally, as a component of

the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase

II, a critical step for the transcription of many genes, including oncogenes like MYC.[2][5]

Elevated CDK7 expression has been observed in various cancers, including breast cancer, and

is often associated with poor prognosis.[2][3] Selective inhibition of CDK7 presents a promising

therapeutic strategy for various breast cancer subtypes, including hormone receptor-positive

(HR+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC), as well as in models

of acquired resistance to standard therapies.[2][5][6]

These application notes provide a summary of the preclinical data and detailed protocols for

the use of selective CDK7 inhibitors in breast cancer research.
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In Vitro Efficacy of Selective CDK7 Inhibitors in Breast
Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various selective CDK7 inhibitors across a panel of human breast cancer cell lines.

Inhibitor Cell Line Subtype IC50 (nM)
Assay
Duration

Reference

THZ1 MDA-MB-231 TNBC ~100 7 days [6]

THZ1 MCF7 HR+ ~150 7 days [6]

THZ1 T47D HR+ ~80 2 days [6]

THZ1 SKBR3 HER2+ ~200 2 days [6]

THZ1 JIMT-1 HER2+

>1000 (2

days), ~250

(7 days)

2 and 7 days [6]

SY-1365 T47D HR+

Not specified,

effective at

50nM

Not specified

SY-1365 MCF7 HR+

Not specified,

effective at

50nM

SY-5609 MDA-MB-231 TNBC
152-1557

(proliferation)
48 hours [7]

SY-5609 MCF-7 HR+
152-1557

(proliferation)
48 hours [7]

LDC4297 MDA-MB-231 TNBC
152-1557

(proliferation)
48 hours [7]

LDC4297 MCF-7 HR+
152-1557

(proliferation)
48 hours [7]
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In Vivo Efficacy of Selective CDK7 Inhibitors in Breast
Cancer Xenograft Models
The following table summarizes the in vivo anti-tumor activity of selective CDK7 inhibitors in

mouse xenograft models of breast cancer.

Inhibitor Model Type
Dosing
Schedule

Tumor Growth
Inhibition

Reference

THZ1 TNBC PDX Not specified

Significant tumor

growth

suppression

[6]

THZ1 ER+ Xenografts Not specified
Suppression of

tumor growth
[2]

Samuraciclib

(CT7001)

ER+ PDX

(CDK4/6i-

resistant)

In combination

with fulvestrant

Promising

antitumor activity
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Caption: CDK7's dual role in transcription and cell cycle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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